An In-depth Technical Guide to the Synthesis and Properties of 5,7-Dibromo-2,3-dihydrobenzofuran
An In-depth Technical Guide to the Synthesis and Properties of 5,7-Dibromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-Dibromo-2,3-dihydrobenzofuran, a key intermediate in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, outlines a plausible synthetic protocol, and presents its spectral analysis data. Furthermore, it explores the relevance of the dibrominated dihydrobenzofuran scaffold in drug discovery by examining its potential interaction with critical biological pathways, such as the Casein Kinase 2 (CK2) signaling cascade, a significant target in cancer therapy.
Introduction
5,7-Dibromo-2,3-dihydrobenzofuran, also known as 5,7-Dibromocoumaran, is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique electronic and structural characteristics, imparted by the dibromo substitution on the benzene ring, make it a valuable precursor for the development of novel pharmaceutical agents and advanced materials.[3] The dihydrobenzofuran core is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[4][5] The bromine atoms at the 5 and 7 positions provide reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide aims to consolidate the available technical information on 5,7-Dibromo-2,3-dihydrobenzofuran to support its application in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of 5,7-Dibromo-2,3-dihydrobenzofuran is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 123266-59-1 | [2][3] |
| Molecular Formula | C₈H₆Br₂O | [2][3] |
| Molecular Weight | 277.94 g/mol | [2][3] |
| Appearance | Colorless to yellow to green clear liquid | [2][3] |
| Density | 1.96 g/cm³ | [3] |
| Refractive Index (n20D) | 1.63 | [3] |
| Purity | ≥ 97% (GC) | [3] |
| Storage Conditions | 2 - 8 °C | [3] |
Synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran
Plausible Experimental Protocol: Electrophilic Bromination
This protocol is a generalized procedure based on common bromination methods for aromatic compounds and should be optimized for specific laboratory conditions.
Materials:
-
2,3-Dihydrobenzofuran
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Inert gas (e.g., Nitrogen or Argon)
-
Aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3-dihydrobenzofuran (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (2.2 equivalents) or a solution of bromine (2.2 equivalents) in dichloromethane to the stirred solution. The addition should be done portion-wise or dropwise to control the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5,7-Dibromo-2,3-dihydrobenzofuran.
Spectral Data
Although specific experimental spectra for 5,7-Dibromo-2,3-dihydrobenzofuran are not widely published, the following table summarizes the expected spectral characteristics based on the analysis of similar dihydrobenzofuran structures.[1][6][7]
| Analysis Type | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (likely singlets or doublets in the aromatic region, δ 7.0-7.5 ppm) and the aliphatic protons of the dihydrofuran ring (triplets or multiplets for the -CH₂-CH₂-O- group, δ 3.0-4.8 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons (some shifted downfield due to bromine substitution) and the aliphatic carbons of the dihydrofuran ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 277.94, with a characteristic isotopic pattern for a dibrominated compound (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). |
Biological Relevance and Signaling Pathways
The dihydrobenzofuran scaffold is of significant interest in drug discovery due to its presence in numerous bioactive molecules.[8] Halogenated derivatives, in particular, can exhibit enhanced biological activity. While the direct biological targets of 5,7-Dibromo-2,3-dihydrobenzofuran are not extensively documented, compounds with a similar dibrominated dihydrobenzofuran core have shown potent inhibitory activity against key cellular signaling proteins.
A notable example is the inhibition of Casein Kinase 2 (CK2) by a 7,9-dibromo-dihydrodibenzofuran derivative.[9] CK2 is a serine/threonine kinase that is constitutively active in eukaryotic cells and plays a crucial role in cell growth, proliferation, and survival.[10] Dysregulation of CK2 activity is implicated in a variety of human diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[11][12] As such, CK2 is a prominent target for therapeutic intervention.
Casein Kinase 2 (CK2) Signaling Pathway
The following diagram illustrates a simplified representation of the CK2 signaling pathway and its role in promoting cell survival and proliferation, highlighting it as a potential target for inhibitors derived from the 5,7-Dibromo-2,3-dihydrobenzofuran scaffold.
Caption: Simplified CK2 signaling pathway and its potential inhibition.
Experimental Workflow for Synthesis and Characterization
The following workflow outlines the key steps for the synthesis and characterization of 5,7-Dibromo-2,3-dihydrobenzofuran.
Caption: Workflow for the synthesis and characterization of 5,7-Dibromo-2,3-dihydrobenzofuran.
Conclusion
5,7-Dibromo-2,3-dihydrobenzofuran is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and materials. This guide has provided a summary of its known properties, a plausible synthetic route, and an overview of its potential biological relevance through the lens of CK2 inhibition. The detailed information and workflows presented herein are intended to facilitate further research and application of this versatile compound. Further experimental validation of the proposed synthesis and comprehensive spectral characterization are encouraged to build upon the foundational knowledge presented in this document.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
